tert-Butyl (1-formylcyclobutyl)carbamate

PROTAC linker design conformational analysis targeted protein degradation

PROTAC linker design requires constrained scaffolds to minimize entropic penalty. CAS 163554-55-0 delivers a rigid 1,1-geminal cyclobutane core (20-35° puckering angle) with orthogonal Boc-amine and formyl handles, enforcing a kinked geometry inaccessible to 1,3-disubstituted regioisomers. This enables defined exit vectors for reductive amination/Wittig extension to E3 ligase ligands. • Reduces entropy penalty upon target binding • Supports spirocyclic/fused heterocycle synthesis • Ideal for PROTAC libraries, peptide mimetics, and GPCR programs.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 163554-55-0
Cat. No. B063045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-formylcyclobutyl)carbamate
CAS163554-55-0
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCC1)C=O
InChIInChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(7-12)5-4-6-10/h7H,4-6H2,1-3H3,(H,11,13)
InChIKeyHZFZXPAIALRURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-formylcyclobutyl)carbamate: Structural & Procurement Overview


tert-Butyl (1-formylcyclobutyl)carbamate (CAS 163554-55-0), also known as Boc-1-amino-1-cyclobutanecarboxaldehyde, is a bifunctional synthetic intermediate with the molecular formula C10H17NO3 (MW 199.25 g/mol) . The molecule features a tert-butoxycarbonyl (Boc)-protected primary amine directly attached to the 1-position of a cyclobutane ring, with a formyl (-CHO) substituent at the same carbon [1]. This 1,1-geminal substitution pattern on a strained four-membered carbocycle yields a conformationally constrained scaffold with precisely defined exit vectors for subsequent derivatization [2]. The compound contains 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 5 rotatable bonds .

Scaffold
Conformationally constrained cyclobutane core with 1,1-geminal substitution
Handles
Orthogonal Boc-amine and aldehyde for sequential derivatization
Synthetic Access
Enables spirocycle and fused heterocycle formation via intramolecular cyclization

Generic Substitution Risks for tert-Butyl (1-formylcyclobutyl)carbamate


Simple replacement with tert-butyl (1-formylcyclopropyl)carbamate (C9H15NO3, MW 185.22 g/mol) or tert-butyl (1-formylcyclopentyl)carbamate (C11H19NO3, MW 213.27 g/mol) is inadvisable without re-optimization due to fundamental differences in ring geometry . The cyclopropane analog provides a completely planar, sp2-hybridized gem-dimethyl substitution pattern with reduced C-C bond length (≈1.51 Å) and higher angle strain, altering both the spatial vector orientation and the electronic environment at the α-amine [1]. The cyclopentane analog introduces additional conformational flexibility due to pseudorotation and a larger ring pucker amplitude, which affects the entropy penalty upon target binding [2]. Within the cyclobutane class, regioisomeric compounds such as tert-butyl (3-formylcyclobutyl)carbamate (cis: CAS 171549-91-0; trans: CAS 171549-92-1) present fundamentally different spatial relationships between the protected amine and formyl group, with the 1,1-geminal substitution of the target compound enabling divergent synthetic trajectories compared to 1,3-disubstitution patterns .

Attribute
Target Compound
Analog / Regioisomer
Ring size & strain
Cyclobutane (≈26.5 kcal/mol); puckered single conformer
Cyclopropane (≈27.5 kcal/mol, planar) or cyclopentane (≈6.2 kcal/mol, pseudorotation) – strain and flexibility mismatch
Exit vector topology
1,1-geminal: kinked geometry, both groups from same carbon
1,3-regioisomers (cis/trans): linear-like or bent 1,3-relationship; incompatible spatial trajectories
Stereochemical complexity
Single stereocenter at C1
1,3-disubstituted analogs contain two stereocenters, altering isomer ratio and SAR

Selection Evidence for tert-Butyl (1-formylcyclobutyl)carbamate


Cyclobutane Linker Conformational Advantage

In a systematic linker optimization study for bivalent chemical degraders, a trans-1,3-cyclobutyl linker provided the optimal balance between rigidity and flexibility compared to 1,4-phenylene and trans-1,4-cyclohexyl linkers [1]. This class-level inference establishes that cyclobutane-containing scaffolds (including the 1,1-geminal substitution pattern of the target compound) occupy a distinct conformational space that cannot be replicated by aromatic or larger alicyclic linkers. The puckered cyclobutane ring structure confers a defined dihedral angle between substituents while retaining sufficient flexibility for induced-fit binding [2].

Cyclobutane linker advantage
Class-level inference
Ranking in linker fitness:
trans-1,3-cyclobutyl
trans-1,4-cyclohexyl
1,4-phenylene
Supports cyclobutane scaffolds for rigidity-flexibility balance in linker design
Qualitative review; confirm with targeted linker optimization
PROTAC linker design conformational analysis targeted protein degradation

1,1-Geminal vs. 1,3-Regioisomer Vector Orientation

The target compound (1,1-geminal substitution) and its 1,3-disubstituted regioisomers (cis/trans-3-formylcyclobutylcarbamates, CAS 171549-91-0 and 171549-92-1) exhibit fundamentally different exit vector geometries . In the 1,1-substituted scaffold, both the protected amine and formyl group emanate from the same ring carbon, yielding a kinked geometry with the cyclobutane ring serving as a conformationally restricted core that directs both functional groups in defined spatial trajectories relative to each other. In contrast, 1,3-substitution places the reactive groups on opposite faces of the cyclobutane ring, creating a linear-like topology with approximately 180° separation in the trans isomer and a bent geometry in the cis isomer . The target compound also contains a stereogenic center at the 1-position (gem-disubstituted), while the 3-substituted analogs contain stereocenters at both C1 and C3 positions.

1,1- vs 1,3-regioisomer vectors
Head-to-head
Target: kinked geometry, ~71° (cis)/~180° (trans) separation possible
1,3-cis: bent topology, ~109° separation
1,3-trans: linear-like, ~180° separation
Kinked 1,1-pattern enables spirocyclization not accessible from 1,3-isomers
Structural analysis; verify geometric requirements for target synthesis
regioselective synthesis building block topology constrained amino acids

Cyclobutane Ring Strain vs. Cyclopropane and Cyclopentane

Comparative analysis of the cyclopropane, cyclobutane, and cyclopentane analogs of tert-butyl (1-formylcycloalkyl)carbamates reveals systematic differences in ring strain energy and conformational behavior . The cyclopropane analog (CAS 107259-06-3) exhibits the highest ring strain (≈27.5 kcal/mol) and a completely planar ring geometry with sp2-like character in C-C bonds, which alters the hybridization of the α-carbon and the pKa of the adjacent amine [1]. The cyclopentane analog (CAS 168539-99-9) has lower strain (≈6.2 kcal/mol) but undergoes rapid pseudorotation between envelope and half-chair conformations, introducing conformational entropy that may reduce binding affinity in rigid target pockets [2]. The target cyclobutane compound occupies an intermediate position with moderate ring strain (≈26.5 kcal/mol) and a puckered geometry that provides a single, well-defined low-energy conformation with limited conformational sampling at room temperature [3].

Ring strain comparison
Cross-study comparable
26.5 kcal/mol
cyclobutane (target scaffold)
Cyclopropane: 27.5 kcal/mol
Cyclopentane: 6.2 kcal/mol
Moderate strain with single defined conformer; avoids cyclopropane reactivity and cyclopentane flexibility
Thermochemical values; validate ring strain impact on binding
ring strain conformational analysis structure-activity relationship

GPCR Ligand Spatial Orientation for Selectivity

The rigid cyclobutane core of tert-butyl (1-formylcyclobutyl)carbamate and its derivatives can orient substituents in a defined spatial arrangement to achieve selective binding to G-protein coupled receptors (GPCRs) . This class-level inference is supported by the established principle that constrained cyclic scaffolds reduce the entropic penalty upon receptor binding by pre-organizing functional groups in the bioactive conformation. The cyclobutane ring provides a specific dihedral angle (approximately 20-35° puckering) that positions the Boc-protected amine and formyl group in a fixed relative orientation, whereas acyclic or more flexible cyclic analogs would sample multiple conformations, potentially reducing target selectivity and increasing off-target interactions [1].

GPCR spatial orientation
Class-level inference
Defined 20–35° puckering pre-organizes amine/aldehyde vectors
May support GPCR ligand design requiring rigid pharmacophore presentation
Conceptual; no direct GPCR data for this compound
GPCR ligands conformational constraint selective receptor binding

PROTAC UNC7700 Cyclobutane Linker Efficacy

UNC7700, a potent EED-targeted PRC2 degrader containing a unique cis-cyclobutane linker, achieves DC50 = 111 nM in a diffuse large B-cell lymphoma (DLBCL) DB cell line [1]. While UNC7700 employs a cis-1,3-cyclobutane substitution pattern rather than the 1,1-geminal pattern of the target compound, this result provides class-level validation that cyclobutane-containing linkers confer favorable properties for PROTAC-mediated degradation. The systematic linker optimization that yielded UNC7700 involved evaluation of multiple linker compositions and geometries, with the cyclobutane-containing variant demonstrating superior degradation potency and ternary complex formation compared to non-cyclobutane alternatives evaluated during the medicinal chemistry campaign [2].

PROTAC UNC7700 potency
Class-level inference
DC50 = 111 nM
(cis-cyclobutane linker in UNC7700)
Supports cyclobutane linkers for targeted protein degradation; 1,1-geminal pattern offers orthogonal vectors
Reported in DB cell line; class-level, not direct 1,1-substitution
PROTAC targeted protein degradation cyclobutane linker

Applications of tert-Butyl (1-formylcyclobutyl)carbamate


PROTAC Library Construction with Constrained Cyclobutane Cores

As demonstrated by the 111 nM DC50 achieved by the cyclobutane-containing degrader UNC7700 [1], tert-butyl (1-formylcyclobutyl)carbamate should be procured as a core building block for PROTAC linker libraries. The 1,1-geminal substitution pattern provides a kinked geometry distinct from the cis/trans-1,3-substitution pattern of UNC7700, offering an orthogonal vector orientation for ternary complex optimization. The formyl group serves as a versatile handle for reductive amination or Wittig olefination to extend the linker toward E3 ligase ligand attachment, while the Boc-protected amine enables orthogonal deprotection and coupling to the target protein ligand.

Cyclobutane-Based Peptide Mimetic Synthesis

The rigid cyclobutane core of this compound provides a defined 20-35° puckering angle that constrains the spatial relationship between the protected amine and formyl functionalities [2]. This property is essential for constructing peptide mimetics where backbone conformational restriction is required to achieve target selectivity. The gem-disubstituted cyclobutane scaffold serves as an ideal replacement for flexible amino acid residues, reducing the entropic penalty upon target binding while maintaining synthetic tractability via standard Boc deprotection and aldehyde functionalization chemistries.

GPCR Lead Optimization: Rigid Pharmacophore Presentation

For medicinal chemistry programs targeting GPCRs where subtype selectivity is a critical parameter, tert-butyl (1-formylcyclobutyl)carbamate enables the construction of ligands with precisely defined spatial orientation of key binding elements . The constrained cyclobutane scaffold pre-organizes functional groups in the bioactive conformation, potentially reducing off-target interactions compared to acyclic or more flexible cyclic analogs. This building block is particularly valuable when the intended pharmacophore requires a kinked geometry with both amine-derived and aldehyde-derived groups emanating from a conformationally restricted core.

Spirocyclic Synthesis via 1,1-Geminal Difunctionalization

The 1,1-geminal substitution pattern of this compound enables synthetic routes to spirocyclic and fused heterocyclic systems that are inaccessible from 1,3-disubstituted cyclobutane regioisomers (CAS 171549-91-0 and 171549-92-1) . The proximal positioning of the protected amine and formyl group on the same carbon facilitates intramolecular cyclization reactions (e.g., Pictet-Spengler, Strecker, and reductive amination-cyclization cascades) to generate nitrogen-containing spirocycles and fused bicycles. These scaffolds are increasingly valued in drug discovery for their three-dimensional character and improved physicochemical properties.

Application
Selection Property
Validation Focus
PROTAC linker library construction
1,1-Geminal kinked geometry orthogonal to cis/trans-1,3
Ternary complex optimization with divergent exit vectors
Cyclobutane-based peptide mimetics
Defined 20–35° puckering angle constrains backbone
Conformational restriction for target selectivity
GPCR ligand design
Rigid core pre-organizes pharmacophore elements
Receptor subtype selectivity review
Spirocyclic synthesis
Proximal amine/aldehyde on same carbon
Intramolecular cyclization cascades (Pictet-Spengler, etc.)

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